

# Pomalidomide-amino-PEG5-NH2 CAS number and chemical information

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Compound of Interest

Compound Name: Pomalidomide-amino-PEG5-NH2

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# Pomalidomide-amino-PEG5-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pomalidomide-amino-PEG5-NH2**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical properties, its role in targeted protein degradation, and general experimental workflows for its application.

### **Core Chemical Information**

**Pomalidomide-amino-PEG5-NH2** is a synthetic E3 ligase ligand-linker conjugate. It comprises the Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-unit polyethylene glycol (PEG) linker with a terminal amine group (-NH2). This terminal amine allows for conjugation to a target protein ligand, forming a PROTAC.



Property	Value	Source
CAS Number	2421217-04-9	[1]
Molecular Formula	C25H34N4O10	[1]
Molecular Weight	550.56 g/mol	[1]
Description	A synthesized E3 ligase ligand-linker conjugate for use in PROTAC technology.	[1][2]
Appearance	Solid	[3][4]
Color	Light yellow to yellow	[3][4]

A hydrochloride salt version of this compound is also available.

Property	Value	Source
CAS Number	2421217-05-0	[3][4][5]
Molecular Formula	C25H35CIN4O10	[6]
Molecular Weight	587.02 g/mol	[6]

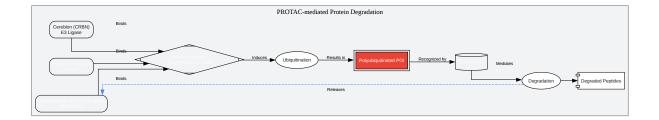
# Mechanism of Action: The Role in Targeted Protein Degradation

Pomalidomide itself is an immunomodulatory drug that functions as a molecular glue, binding to the CRBN component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] This degradation is key to Pomalidomide's anti-myeloma activity.[8][9]

In the context of a PROTAC, **Pomalidomide-amino-PEG5-NH2** serves as the E3 ligase-recruiting element. The general mechanism of a PROTAC synthesized using this building block is as follows:



- Ternary Complex Formation: The PROTAC, consisting of the Pomalidomide-PEG linker and a ligand for a protein of interest (POI), simultaneously binds to both the CRBN E3 ligase and the POI, forming a ternary complex.[11]
- Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.[11][12]
- Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.[11][12]
- Recycling: The PROTAC is then released and can induce the degradation of another POI molecule, acting catalytically.[11][12]



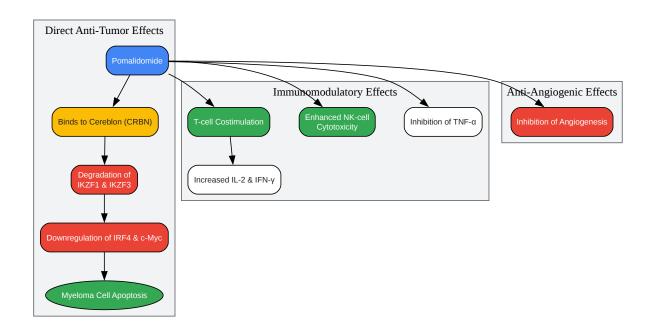
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PROTAC Mechanism of Action

## **Pomalidomide Signaling Pathway**

Pomalidomide's therapeutic effects stem from a multi-faceted mechanism of action that includes direct anti-tumor activity, immunomodulation, and inhibition of angiogenesis.[9][10]





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Pomalidomide's Multifaceted Mechanism of Action

## **Experimental Protocols: A General Workflow**

While specific protocols for the synthesis and application of a PROTAC using **Pomalidomide-amino-PEG5-NH2** will vary depending on the target protein and experimental goals, a general workflow for PROTAC development and validation can be outlined.[13][14]

## I. PROTAC Synthesis

 Ligand Selection: Identify a suitable ligand for the protein of interest (POI). This ligand should have a functional group (e.g., a carboxylic acid) that can react with the terminal amine of Pomalidomide-amino-PEG5-NH2.

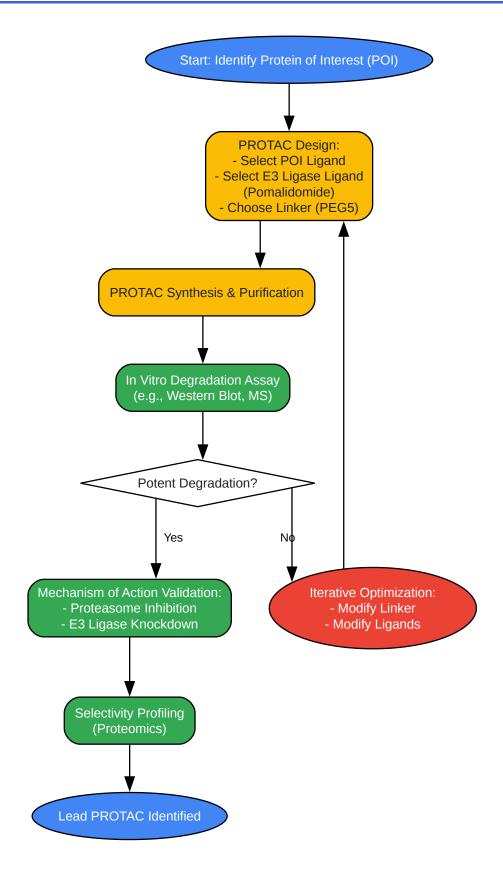


- Conjugation: Couple the POI ligand to Pomalidomide-amino-PEG5-NH2 via amide bond formation or other suitable conjugation chemistry.
- Purification and Characterization: Purify the resulting PROTAC using techniques such as HPLC and characterize its identity and purity using methods like LC-MS and NMR.

#### **II.** In Vitro Validation

- · Target Protein Degradation Assay:
  - Treat cells expressing the POI with varying concentrations of the PROTAC.
  - Lyse the cells after a defined incubation period (e.g., 2-24 hours).
  - Quantify the levels of the POI using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics.
  - Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
- Selectivity Profiling:
  - Perform proteome-wide analysis (e.g., using mass spectrometry) to assess the selectivity of the PROTAC and identify any off-target degradation.
- Mechanism of Action Studies:
  - Confirm that degradation is dependent on the proteasome by co-treating with a proteasome inhibitor (e.g., MG132).
  - Confirm that degradation is dependent on the E3 ligase by using cells with CRBN knocked down or knocked out.





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A General Workflow for PROTAC Discovery



### Conclusion

**Pomalidomide-amino-PEG5-NH2** is a valuable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its pre-synthesized nature, incorporating a well-characterized E3 ligase ligand and a flexible linker, streamlines the initial phases of PROTAC design and synthesis. By leveraging the cellular ubiquitin-proteasome system, PROTACs developed from this building block offer a powerful strategy for probing protein function and developing novel therapeutics.

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